3-amino-N-(tert-butyl)benzenesulfonamide
Overview
Description
3-amino-N-(tert-butyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C10H16N2O2S. This compound is known for its versatility and is used in various scientific applications, particularly in the field of proteomics research .
Preparation Methods
The synthesis of 3-amino-N-(tert-butyl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with tert-butylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
3-amino-N-(tert-butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where the amino group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N-(tert-butyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies focusing on enzyme inhibition, particularly dihydrofolate reductase and protein tyrosine phosphatases, which are key regulators of cell signaling pathways.
Medicine: The compound has been instrumental in research targeting the inhibition of xanthine oxidase, an enzyme involved in purine metabolism.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The precise mechanism of action for 3-amino-N-(tert-butyl)benzenesulfonamide remains incompletely understood. current understanding suggests that it acts as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding. This inhibition can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
3-amino-N-(tert-butyl)benzenesulfonamide can be compared with other similar compounds such as:
3-amino-N-butylbenzenesulfonamide: This compound has a similar structure but with a butyl group instead of a tert-butyl group.
3-amino-N-(2-methyl-2-propanyl)benzenesulfonamide: Another similar compound with slight variations in the alkyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity, making it suitable for a wide range of scientific applications.
Properties
IUPAC Name |
3-amino-N-tert-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVFEHOLLUULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390320 | |
Record name | 3-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608523-94-0 | |
Record name | 3-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-(tert-butyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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